Spectroscopic Characterization of 3-(2,2,2-Trifluoroethoxy)isonicotinic Acid: A Technical Guide
Spectroscopic Characterization of 3-(2,2,2-Trifluoroethoxy)isonicotinic Acid: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic characterization of 3-(2,2,2-Trifluoroethoxy)isonicotinic acid, a key building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines the theoretical basis and practical application of fundamental spectroscopic techniques for the structural elucidation and quality control of this important molecule. The incorporation of a trifluoroethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1]
Compound Identity and Properties
A thorough understanding of a molecule begins with its fundamental chemical properties. The structural identity and key physicochemical parameters of 3-(2,2,2-Trifluoroethoxy)isonicotinic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid | [1] |
| CAS Number | 1282537-87-4 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₃ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
Below is a diagram illustrating the molecular structure of 3-(2,2,2-Trifluoroethoxy)isonicotinic acid.
Caption: General workflow for NMR spectroscopic analysis.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this analysis. Its polarity effectively dissolves the carboxylic acid, and its deuterium atoms do not interfere with the ¹H NMR spectrum. [3]The broad carboxylic acid proton signal is often observable in DMSO-d₆, whereas it can exchange with residual water or acidic impurities in other solvents like CDCl₃, sometimes rendering it invisible. [4]* Concentration: A concentration of 5-10 mg in 0.7 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without causing significant line broadening due to aggregation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-(2,2,2-Trifluoroethoxy)isonicotinic acid in DMSO-d₆ is detailed below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding and deshielding. [5] |
| ~8.5 | doublet | 1H | H-2 (pyridine) | This proton is ortho to the ring nitrogen and is significantly deshielded. It is expected to be a doublet due to coupling with H-6. |
| ~8.2 | doublet | 1H | H-6 (pyridine) | This proton is also ortho to the ring nitrogen and is deshielded. It will appear as a doublet due to coupling with H-2. |
| ~7.8 | singlet | 1H | H-5 (pyridine) | This proton is meta to the nitrogen and adjacent to the trifluoroethoxy group. It is expected to be a singlet as coupling to the other ring protons will be minimal. |
| ~4.8 | quartet | 2H | -OCH₂- | The methylene protons are adjacent to the trifluoromethyl group and will be split into a quartet by the three fluorine atoms. They are deshielded by the adjacent oxygen atom. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum in DMSO-d₆ is summarized below.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155 | C-3 (pyridine) | This carbon is attached to the electronegative oxygen of the ether linkage, causing a significant downfield shift. |
| ~150 | C-2 (pyridine) | This carbon is adjacent to the nitrogen atom and is deshielded. |
| ~145 | C-6 (pyridine) | Similar to C-2, this carbon is adjacent to the nitrogen and is deshielded. |
| ~140 | C-4 (pyridine) | The carbon bearing the carboxylic acid group. |
| ~122 (quartet) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. |
| ~115 | C-5 (pyridine) | This is expected to be the most upfield of the aromatic carbons. |
| ~65 (quartet) | -OCH₂- | The methylene carbon is deshielded by the adjacent oxygen. It will appear as a quartet due to two-bond coupling with the fluorine atoms. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
A common and effective method for analyzing solid samples is the thin solid film technique. [6][7]
Caption: Workflow for FT-IR analysis using the thin solid film method.
Trustworthiness of the Protocol: This method is rapid, requires minimal sample, and avoids the interference from mulling agents like Nujol or the complexities of preparing KBr pellets. [6][8][9]By acquiring a background spectrum, atmospheric interferences (e.g., from CO₂ and water vapor) are effectively subtracted from the sample spectrum, ensuring data accuracy.
Predicted FT-IR Absorption Bands
The following table summarizes the expected characteristic absorption bands for 3-(2,2,2-Trifluoroethoxy)isonicotinic acid.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |
| ~3100 | Medium-Weak | C-H stretch | Aromatic |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | Medium | C=C and C=N stretch | Pyridine Ring |
| ~1280 | Strong | C-O stretch | Ether and Carboxylic Acid |
| ~1150 | Strong | C-F stretch | Trifluoromethyl |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. [5]The strong C=O and C-F stretches are also key diagnostic peaks for this molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 3-(2,2,2-Trifluoroethoxy)isonicotinic acid, as it typically produces intact molecular ions with minimal fragmentation. [10][11]
Experimental Protocol: ESI-MS
The general workflow for ESI-MS analysis is as follows.
Caption: General workflow for Electrospray Ionization Mass Spectrometry.
Expertise in Method Selection: ESI is chosen for its high sensitivity and its "soft" nature, which preserves the molecular integrity of the analyte. [10]This is particularly advantageous for confirming the molecular weight of the synthesized compound. The technique is widely used in the pharmaceutical industry for the analysis of small molecules. [10]
Predicted Mass Spectrum
In positive ion mode ESI-MS, the molecule is expected to be protonated.
| m/z | Ion |
| 222.04 | [M+H]⁺ |
The primary peak observed would be the protonated molecule at an m/z corresponding to the molecular weight plus the mass of a proton (221.13 + 1.007 = 222.137, observed as approximately 222.04 depending on the resolution of the instrument). Depending on the instrument settings, some fragmentation may occur. A potential fragmentation pathway could involve the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z ~177.
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 3-(2,2,2-Trifluoroethoxy)isonicotinic acid. The predicted spectroscopic data presented in this guide, based on established principles of chemical structure and spectroscopy, serve as a valuable reference for researchers and scientists working with this compound. Adherence to the described protocols will ensure the acquisition of high-quality data for structural verification and purity assessment, which are critical steps in the drug discovery and development pipeline.
References
- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
- Sampling Technique for Organic Solids in IR Spectroscopy. (2001, March 3).
- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).
- Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011, May 27). Analytical Chemistry - ACS Publications.
- Sample preparation for FT-IR. (n.d.).
- Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.
- Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci.
- Solvents in NMR spectroscopy. (2019, June 5). eGPAT.
- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PMC.
- Spectroscopy Tutorial: Carboxylic Acids. (n.d.).
- 3-(2,2,2-Trifluoroethoxy)isonicotinic acid | 1282537-87-4. (n.d.). ChemicalBook.
- 3-(2,2,2-Trifluoroethoxy)isonicotinic Acid | CAS 1282537-87-4. (n.d.). Benchchem.
- Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? (2017, March 7). Quora.
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